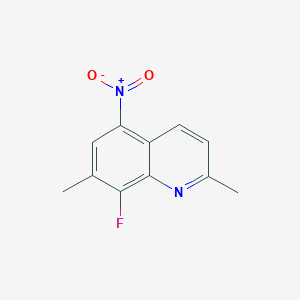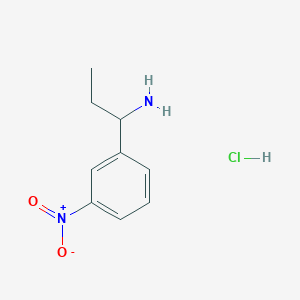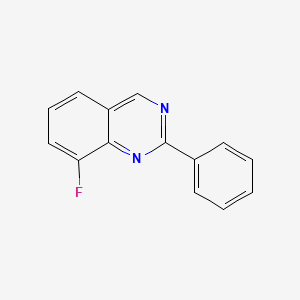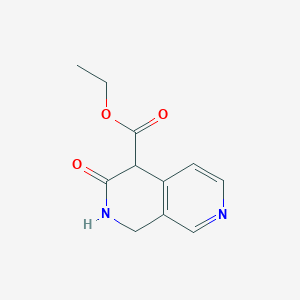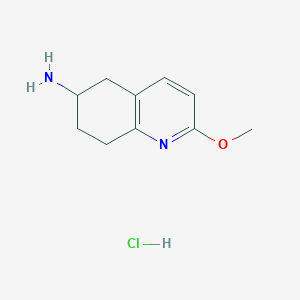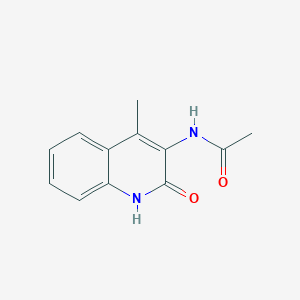
1-(Cyclopropylmethyl)-3-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-3-phenoxybenzene is an organic compound that features a cyclopropylmethyl group attached to a benzene ring substituted with a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-3-phenoxybenzene typically involves the cyclopropanation of a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction of cyclopropylmagnesium bromide with an aryl halide, such as 3-bromophenoxybenzene . This reaction is carried out under an inert atmosphere, often using zinc bromide as a co-catalyst to improve yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopropylmethyl)-3-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding cyclopropylmethyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Cyclopropylmethyl derivatives
Substitution: Amino or thiol-substituted benzene derivatives
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-3-phenoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-3-phenoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards its targets, leading to desired biological effects.
Comparación Con Compuestos Similares
Cyclopropylbenzene: Lacks the phenoxy group, making it less versatile in chemical reactions.
Phenoxybenzene: Lacks the cyclopropylmethyl group, which may reduce its biological activity.
Cyclopropylmethylphenol: Contains a hydroxyl group instead of a phenoxy group, altering its chemical and biological properties.
Uniqueness: 1-(Cyclopropylmethyl)-3-phenoxybenzene stands out due to the presence of both the cyclopropylmethyl and phenoxy groups, which confer unique chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H16O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C16H16O/c1-2-6-15(7-3-1)17-16-8-4-5-14(12-16)11-13-9-10-13/h1-8,12-13H,9-11H2 |
Clave InChI |
IVWAMRWHVWATMF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


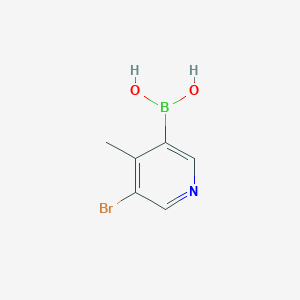
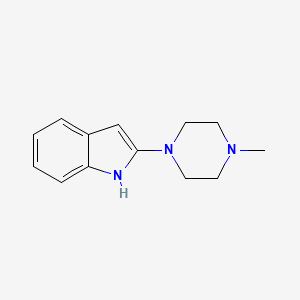

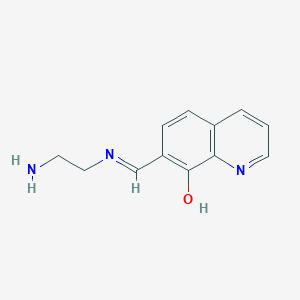
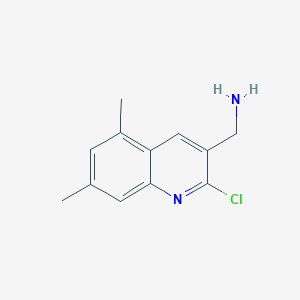

![2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068165.png)
